![molecular formula C6H8O3 B579721 Ethyl 2-hydroxybut-3-ynoate CAS No. 18418-08-1](/img/structure/B579721.png)
Ethyl 2-hydroxybut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The key starting compound of the “click” cycloaddition, Ethyl 2-hydroxybut-3-ynoate, was prepared by adding ethynylmagnesium bromide to an aldehyde . The 2-Hydroxyl acid ethyl ester becomes yellow at room temperature, so it should be kept under refrigeration .Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxybut-3-ynoate is represented by the InChI code: 1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3.Chemical Reactions Analysis
Ethyl 2-hydroxybut-3-ynoate has been used in the synthesis of novel 1,2,3-triazoles via "click chemistry" . This method of synthesis has been explored as a novel ligation tool for drug design and screening .Wissenschaftliche Forschungsanwendungen
- These nitrogen-linked heterocyclic compounds exhibit diverse activities, including antifungal, antitumor, antimalarial, antitubercular, glycogen phosphorylase inhibition, and aromatase inhibition .
- Some derivatives of ethyl 2-hydroxybut-3-ynoate exhibit moderate fungicidal activity. These compounds have potential as antifungal agents, contributing to crop protection and disease management .
- Researchers have explored the synthesis of bioactive lead compounds for drug discovery. By replacing the phenyl ring in mandipropamid (a fungicide) with the 1,2,3-triazole pharmacophore derived from this compound, novel bioactive molecules can be designed .
- While not directly studied for antitumor activity, the 1,2,3-triazole moiety has demonstrated antitumor potential. Further investigations could explore the use of derivatives of ethyl 2-hydroxybut-3-ynoate in cancer research .
- 1,2,3-Triazoles have been investigated as potential antimalarial agents. Although specific studies on ethyl 2-hydroxybut-3-ynoate are limited, its triazole derivatives may contribute to combating malaria .
- Inhibition of glycogen phosphorylase is relevant in diabetes and metabolic disorders. The 1,2,3-triazole scaffold, which can be derived from this compound, may play a role in developing novel inhibitors .
Click Chemistry and 1,2,3-Triazoles
Fungicidal Activity
Drug Discovery and Bioactive Lead Compounds
Antitumor Properties
Antimalarial Applications
Glycogen Phosphorylase Inhibition
Eigenschaften
IUPAC Name |
ethyl 2-hydroxybut-3-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWLVFKOPXSIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657495 |
Source
|
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxybut-3-ynoate | |
CAS RN |
18418-08-1 |
Source
|
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Hydroxy-3-butynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.